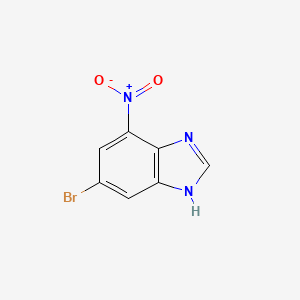

1H-Benzimidazole, 5-bromo-7-nitro-

Description

Overview of Benzimidazole (B57391) Heterocycles in Contemporary Chemical Research

Benzimidazole, a heterocyclic aromatic organic compound, consists of a bicyclic structure formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. chemijournal.comwalshmedicalmedia.com This scaffold is a cornerstone in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. chemijournal.comimpactfactor.orgrdd.edu.iqnih.gov The versatility of the benzimidazole nucleus allows for extensive structural modifications, leading to the development of numerous clinically significant drugs such as the antiulcer medication omeprazole (B731) and the anthelmintic agent mebendazole. impactfactor.orgijdrt.com The amphoteric nature of the two nitrogen atoms in the imidazole ring, capable of both accepting and donating protons, contributes to their diverse biological interactions. chemijournal.com

Significance of Halo- and Nitro-Substituted Benzimidazoles in Chemical Synthesis and Theoretical Studies

The introduction of halogen (halo-) and nitro- substituents onto the benzimidazole core profoundly influences its electronic properties, reactivity, and biological activity. nih.govresearchgate.net Halogens, being electron-withdrawing groups, can enhance the lipophilicity of the molecule, potentially improving its membrane permeability. The bromine atom in halo-substituted benzimidazoles also serves as a reactive handle for further synthetic transformations through nucleophilic substitution reactions. evitachem.com

The nitro group is a strong electron-withdrawing substituent that can significantly impact the acidity of the benzimidazole ring and stabilize the molecule. nih.gov Nitro-substituted benzimidazoles are key intermediates in the synthesis of various derivatives, as the nitro group can be readily reduced to an amino group, providing a site for further functionalization. evitachem.comresearchgate.net This chemical versatility makes halo- and nitro-substituted benzimidazoles valuable subjects for both synthetic and theoretical studies, aiming to understand structure-activity relationships and design novel compounds with tailored properties. nih.govresearchgate.net

Rationale for Focused Investigation of 1H-Benzimidazole, 5-bromo-7-nitro-

The specific compound, 1H-Benzimidazole, 5-bromo-7-nitro-, presents a unique combination of functional groups that warrants a focused investigation. The presence of both a bromo and a nitro group on the benzene portion of the benzimidazole ring creates a distinct electronic environment. This substitution pattern is expected to modulate the compound's chemical reactivity and its potential as a building block in organic synthesis. The strategic placement of these substituents offers opportunities for regioselective reactions, allowing for the synthesis of a diverse library of derivatives for further study.

Scope and Objectives of Research on 1H-Benzimidazole, 5-bromo-7-nitro-

The primary objectives for the research on 1H-Benzimidazole, 5-bromo-7-nitro- encompass a thorough characterization of its chemical and physical properties, the development of efficient and selective synthetic methodologies, and the exploration of its utility in chemical synthesis. A key goal is to understand how the interplay between the bromo and nitro substituents dictates the molecule's reactivity towards various reagents and reaction conditions. Furthermore, this research aims to lay the groundwork for potential applications of this compound and its derivatives in various scientific fields, including materials science and medicinal chemistry, by providing a detailed understanding of its fundamental chemistry. evitachem.com

Chemical and Physical Properties of 1H-Benzimidazole, 5-bromo-7-nitro-

| Property | Value |

| CAS Number | 713530-57-5 |

| Molecular Formula | C7H4BrN3O2 |

| Molecular Weight | 242.03 g/mol |

| Appearance | Typically a yellow crystalline solid |

| Melting Point | Approximately 180°C - 185°C |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide (B87167) and dimethylformamide; limited solubility in water. evitachem.com |

Synthesis and Reactivity

The synthesis of 1H-Benzimidazole, 5-bromo-7-nitro- generally involves a multi-step process. A common route includes the nitration of a benzimidazole precursor, followed by bromination. The conditions for these reactions, such as temperature and the choice of reagents, are critical for achieving the desired regioselectivity. evitachem.com

The reactivity of 1H-Benzimidazole, 5-bromo-7-nitro- is characterized by the functional groups present:

Substitution Reactions: The bromine atom can be replaced by various nucleophiles. evitachem.com

Reduction Reactions: The nitro group can be reduced to an amine, opening up pathways for further derivatization. evitachem.com

Condensation Reactions: The N-H of the imidazole ring can participate in condensation reactions with aldehydes and ketones. evitachem.com

Spectroscopic Data

The structural elucidation of 1H-Benzimidazole, 5-bromo-7-nitro- relies on various spectroscopic techniques. Infrared (IR) spectroscopy would reveal characteristic peaks for the N-H, C=N, C=C, and N-O stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Mass spectrometry (MS) would confirm the molecular weight and provide insights into the fragmentation pattern of the compound. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-nitro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-1-5-7(10-3-9-5)6(2-4)11(12)13/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYJFUNUDRADTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302450 | |

| Record name | 5-Bromo-7-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713530-57-5 | |

| Record name | 5-Bromo-7-nitro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713530-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Benzimidazole, 5 Bromo 7 Nitro and Its Analogs

Regioselective Synthesis Strategies for Bromo- and Nitro-Substituted Benzimidazoles

The precise placement of bromo and nitro groups on the benzimidazole (B57391) ring is critical for modulating the physicochemical and biological properties of the final compound. Achieving this regioselectivity is a significant challenge in synthetic organic chemistry.

Direct Cyclization Approaches from Substituted o-Phenylenediamines

A primary and widely utilized method for constructing the benzimidazole core involves the cyclization of appropriately substituted o-phenylenediamines. nih.govbeilstein-journals.org This approach offers the advantage of installing the desired substituents on the benzene (B151609) ring prior to the formation of the imidazole (B134444) ring, thereby controlling the final substitution pattern.

The condensation of substituted o-phenylenediamines with carboxylic acids or their derivatives is a classic and versatile method for synthesizing 2-substituted benzimidazoles. nih.govsemanticscholar.org This reaction, often carried out under acidic conditions or at high temperatures, involves the formation of an amide intermediate followed by cyclization and dehydration. ias.ac.inorientjchem.org For instance, the reaction of an o-phenylenediamine (B120857) with a carboxylic acid using a catalyst like ammonium (B1175870) chloride in ethanol (B145695) at 80-90°C can produce benzimidazole derivatives in good yields. semanticscholar.org The use of polyphosphoric acid (PPA) is also a common strategy to facilitate this condensation. semanticscholar.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| o-Phenylenediamine, Aromatic Carboxylic Acids | NH4Cl, EtOH, 80-90°C | 2-Aryl-benzimidazoles | 72-90% | semanticscholar.org |

| o-Phenylenediamine, 4-Aminobenzoic Acid | PPA, Xylene, reflux | 2-(4-Aminophenyl)-1H-benzimidazole | 51% | semanticscholar.org |

| 4-Methyl-1,2-phenylenediamine, Formic Acid | ZnO nanoparticles, 70°C | 5-Methyl-1H-benzimidazole | 94% | semanticscholar.org |

The reaction of o-phenylenediamines with aldehydes presents another major route to 2-substituted benzimidazoles. nih.govnih.gov This condensation typically proceeds through a Schiff base intermediate, which then undergoes oxidative cyclization. orientjchem.org To enhance efficiency and yield, various optimized reductive cyclization protocols have been developed. These methods often employ a catalyst and a mild oxidant. A notable example is the use of a hydrogen peroxide and hydrochloric acid system in acetonitrile (B52724) at room temperature, which provides excellent yields with short reaction times. organic-chemistry.orgorganic-chemistry.org Other catalytic systems, such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3), have been shown to selectively produce either mono- or di-substituted benzimidazoles depending on the reaction conditions. beilstein-journals.org Furthermore, reductive cyclization of o-phenylenediamines with carbon dioxide and a reducing agent like ammonia (B1221849) borane (B79455) (BH3NH3) offers a green and efficient pathway to the benzimidazole core. researchgate.netresearchgate.netacs.org

| o-Phenylenediamine | Aldehyde | Catalyst/Conditions | Product | Yield | Reference |

| o-Phenylenediamine | Various Aromatic Aldehydes | H2O2, HCl, MeCN, RT | 2-Substituted Benzimidazoles | Excellent | organic-chemistry.orgorganic-chemistry.org |

| o-Phenylenediamine | Benzaldehyde | Er(OTf)3, H2O, MW or heat | 1-Benzyl-2-phenyl-1H-benzimidazole | 72% | beilstein-journals.org |

| o-Phenylenediamine | CO2 | BH3NH3 | 1H-Benzimidazole | Good | researchgate.net |

| Reactants | Catalyst/Conditions | Product Type | Advantages | Reference |

| o-Phenylenediamines, Aryl Aldehydes | H2O2, HCl, MeCN, RT | 2-Substituted Benzimidazoles | Short reaction time, high yields | organic-chemistry.org |

| o-Phenylenediamines, Aromatic Aldehydes | ZnFe2O4, Ultrasonic Irradiation | Benzimidazole Derivatives | Shorter reaction times, higher yields | ichem.md |

| Benzo-1,2-quinone, Aldehydes, NH4OAc | Fe(III) Porphyrin | Benzimidazole Derivatives | High yields, mild conditions | nih.gov |

Functionalization of Pre-formed Benzimidazole Scaffolds

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto the benzene portion of the benzimidazole ring. chemicalbook.com For the synthesis of 5-bromo-7-nitro-1H-benzimidazole, a pre-existing nitro-substituted benzimidazole could theoretically undergo bromination. The position of bromination is directed by the existing substituents on the ring. The imidazole moiety is generally activating, while the nitro group is deactivating and a meta-director. The reaction of benzimidazoles with bromine in an aqueous solution has been studied, and the reactivity is dependent on the pH and the specific benzimidazole derivative. rsc.org For instance, the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone at ambient temperature has been shown to produce the 6-bromo derivative. nih.gov However, direct bromination of a nitro-benzimidazole would require careful control of reaction conditions to achieve the desired 5-bromo-7-nitro substitution pattern, avoiding polybromination or undesired isomers.

Nitration Reactions on Benzimidazole Cores

The introduction of a nitro group onto the benzimidazole scaffold is a key step in the synthesis of 5-bromo-7-nitro-1H-benzimidazole. Typically, this is achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. evitachem.com The regioselectivity of nitration is highly dependent on the existing substituents on the benzimidazole ring and the reaction conditions. For an unsubstituted benzimidazole, nitration primarily yields a mixture of 5-nitro and 6-nitro isomers. However, when a substituent is already present, it directs the position of the incoming nitro group.

For instance, the nitration of benzimidazole derivatives can be influenced by both activating and deactivating groups. nih.govyoutube.comlibretexts.org The formation of the intermediate σ-complex is a critical step, and its stability determines the final product distribution. nih.gov In some cases, nitration can lead to the formation of 1-nitrobenzimidazoles, which can further react to form benzotriazoles. nih.gov

A study on the nitration of various benzimidazole derivatives with nitrogen dioxide and ozone, known as Kyodai nitration, led to the formation of novel 1-nitrobenzimidazole derivatives, albeit in low yields. nih.gov Another approach involves the nitration of 4-nitro-1,2-phenylenediamine followed by cyclization to form the desired nitrobenzimidazole. tsijournals.comscholarsresearchlibrary.com

The table below summarizes findings on the nitration of different benzimidazole precursors.

| Starting Material | Reagents and Conditions | Product(s) | Key Findings |

| Benzimidazole | Conc. HNO₃, Conc. H₂SO₄ | 5-nitro- and 6-nitrobenzimidazole | Standard nitration yields a mixture of isomers. evitachem.com |

| Substituted Benzimidazoles | Nitrogen dioxide, Ozone (Kyodai nitration) | 1-Nitrobenzimidazole derivatives | Formation of novel but low-yield 1-nitro compounds. nih.gov |

| 4-Nitro-1,2-phenylenediamine | Various aldehydes, Sodium metabisulfite | 5-Nitrobenzimidazole (B188599) derivatives | Cyclization after nitration of the precursor diamine. scholarsresearchlibrary.com |

| N-methylbenzimidazole | Conc. H₂SO₄, Conc. HNO₃ | N-methyl-5-nitrobenzimidazole, 1-methyl-5,7-dinitrobenzimidazole | Demonstrates the influence of an N-substituent on nitration. youtube.com |

Late-Stage Functionalization via Cross-Coupling Reactions at Brominated Positions

The bromine atom on the benzimidazole ring serves as a versatile handle for introducing a wide range of functional groups through late-stage functionalization, primarily via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context. nih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the brominated benzimidazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govyoutube.com This method is highly effective for synthesizing aryl- or heteroaryl-substituted benzimidazoles. For example, 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole can be coupled with 3,4,5-trimethoxyphenylboronic acid using a Pd(OAc)₂/PPh₃ catalyst system to yield the corresponding triarylated product. nih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the brominated position. researchgate.netlibretexts.orgwikipedia.org The reaction involves the coupling of the bromo-benzimidazole with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method has been successfully used to synthesize a variety of aminobenzimidazoles. researchgate.net The selection of the appropriate ligand is critical for the success of the reaction, with sterically hindered phosphines often providing the best results. wikipedia.org

The following table provides examples of cross-coupling reactions on brominated benzimidazoles.

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole | 3,4,5-trimethoxyphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 1-benzyl-5(6)-(3,4,5-trimethoxyphenyl)-2-(2-nitrophenyl)-benzimidazole nih.gov |

| Buchwald-Hartwig Amination | Benzyl protected 5(6)-bromo-benzimidazole | 4-(methylsulfonyl)aniline | Pd(OAc)₂, phosphine ligand, Cs₂CO₃ | 5(6)-(4-(methylsulfonyl)phenylamino)-benzimidazole derivative researchgate.net |

Development of Green Chemistry Approaches for Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for benzimidazoles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. chemmethod.com

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. pharmainfo.injocpr.com This technology has been successfully applied to the synthesis of various benzimidazole derivatives. pharmainfo.intandfonline.commdpi.compreprints.org For instance, the synthesis of 1,2-disubstituted benzimidazoles can be achieved in as little as 5-10 minutes with excellent yields (86-99%) under microwave irradiation using a catalytic amount of Er(OTf)₃ under solvent-free conditions. mdpi.compreprints.org This method offers a significant improvement over traditional methods that may require several hours of reflux. mdpi.com

The table below highlights the advantages of microwave-assisted synthesis for benzimidazole derivatives.

| Reaction | Conventional Method | Microwave-Assisted Method |

| Synthesis of 1,2-disubstituted benzimidazoles | 60 minutes, 61.4% yield | 5 minutes, 99.9% yield mdpi.com |

| Synthesis of 2-substituted benzimidazoles | Longer reaction times, lower yields | Shorter reaction times (e.g., 30 seconds - 2 minutes), high yields jocpr.comtandfonline.com |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Several solvent-free methods for benzimidazole synthesis have been developed, offering advantages in terms of reduced environmental impact, cost, and simplified work-up procedures. chemmethod.commdpi.comtandfonline.comasianpubs.org

One such method involves the ball-milling assisted synthesis of benzimidazoles from o-phenylenediamine and various aldehydes or carboxylic acids, achieving high yields (64-97%) without the need for a solvent. mdpi.com Another approach utilizes a catalytic amount of potassium ferrocyanide (K₄[Fe(CN)₆]) under solvent-free grinding conditions to synthesize benzimidazoles in excellent yields. acgpubs.org Additionally, the use of hypervalent iodine as an oxidant allows for the rapid synthesis of 2-aryl-benzimidazoles at room temperature under solvent-free conditions, with reaction times as short as 3-5 minutes. tandfonline.com

The following table summarizes various solvent-free approaches for benzimidazole synthesis.

| Method | Reactants | Catalyst/Reagent | Conditions | Yield |

| Ball-milling | o-phenylenediamine, aldehyde/carboxylic acid | None | 20 Hz, 1 hour | 64-97% mdpi.com |

| Grinding | 1,2-diamine, aldehyde | K₄[Fe(CN)₆] (10 mol%) | Solvent-free | Excellent acgpubs.org |

| Room Temperature Synthesis | o-phenylenediamine, benzaldehyde | Iodobenzene diacetate (IBD) | Solvent-free, 3-5 min | Good to excellent tandfonline.com |

| Melting Method | Amino acids, o-diaminobenzenes | None | 5 hours | 58-86% asianpubs.org |

Strategies for Control of Regioisomeric Purity

Achieving high regioselectivity is a significant challenge in the synthesis of substituted benzimidazoles, particularly when dealing with isomers such as 5-bromo vs. 6-bromo or 5-nitro vs. 6-nitro. The final position of the substituent is influenced by the directing effects of the groups already present on the benzene ring and the reaction conditions.

The synthesis of 5- and 6-isoxazolyl-benzimidazoles highlights this challenge. These isomers can be prepared in two steps followed by chromatographic separation, or through a regioselective three-step synthesis. rsc.org Similarly, the synthesis of positional isomers of 5- and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles often results in a mixture of regioisomers that require separation. researchgate.net

Directed lithiation is a powerful strategy for achieving regiocontrol. acs.org By using a directing group on the benzimidazole nitrogen, it is possible to selectively deprotonate a specific position on the aromatic ring, allowing for the introduction of a substituent with high regiochemical purity. acs.org

Furthermore, the choice of starting materials can dictate the final regiochemistry. For example, starting with 4-bromo-1,2-benzenediamine will lead to 5-bromobenzimidazole derivatives upon cyclization. chemicalbook.com The reaction of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde (B1664092) is a key step in the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, which can then be used in subsequent functionalization reactions. nih.gov

The table below illustrates strategies for controlling regioisomeric purity.

| Desired Isomer | Strategy | Key Considerations |

| 5-bromo-benzimidazole | Start with 4-bromo-1,2-benzenediamine | The position of the bromine is fixed by the starting material. chemicalbook.com |

| 6-bromo-benzimidazole | Start with a different bromo-substituted o-phenylenediamine | The starting material dictates the final product's regiochemistry. |

| 5-nitro vs. 6-nitro | Control of nitration conditions, separation of isomers | The electronic effects of existing substituents direct the incoming nitro group. youtube.comlibretexts.org |

| Regioselective functionalization | Directed lithiation | A directing group on the nitrogen can control the site of substitution. acs.org |

Sophisticated Spectroscopic and Structural Elucidation of 1h Benzimidazole, 5 Bromo 7 Nitro and Its Derivatives

Advanced NMR Spectroscopy for Structural Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

1H, 13C, and 2D NMR Techniques for Complex Architectures

The structural framework of benzimidazole (B57391) derivatives is precisely mapped using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. For instance, in related benzimidazole structures, the N-H proton of the imidazole (B134444) ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. nih.govchemicalbook.com Aromatic protons exhibit complex splitting patterns in the range of 7-9 ppm, with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern on the benzene (B151609) ring. chemicalbook.comrsc.org

13C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The chemical shifts of carbons in the benzimidazole ring are sensitive to the electronic effects of the substituents. mdpi.com For example, carbons attached to electron-withdrawing groups like the nitro group will be deshielded and appear at a higher chemical shift. The signals for the fused carbons (C3a and C7a) are also characteristic. mdpi.com

2D NMR Techniques: For complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra reveal long-range correlations between protons and carbons (typically 2-3 bonds away), which is critical for assigning quaternary carbons and confirming the connectivity between different parts of the molecule, such as the positions of the bromo and nitro substituents.

A representative, though not specific to the title compound, 1H and 13C NMR data for substituted benzimidazoles is presented below:

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |

| 5-Bromo-2-phenyl-1H-benzimidazole | 13.15 (s, 1H), 8.19-8.17 (m, 2H), 7.80 (s, 1H), 7.59-7.51 (m, 4H), 7.36-7.35 (dd, 1H) rsc.org | 152.93, 130.71, 130.11, 129.49, 127.08, 125.45, 114.74 rsc.org |

| 5-Nitro-2-phenyl-1H-benzimidazole | 13.64 (s, 1H), 8.51 (s, 1H), 8.23-8.14 (m, 3H), 7.78 (s, 1H), 7.62 (d, 3H) rsc.org | Not explicitly provided. |

Investigation of Tautomeric Forms and Dynamic Exchange Processes

Benzimidazoles can exist in two tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms of the imidazole ring. This dynamic exchange can be studied using variable temperature NMR spectroscopy. At room temperature, if the exchange is rapid on the NMR timescale, an averaged spectrum is observed. arabjchem.org By lowering the temperature, the exchange can be slowed down, potentially allowing for the observation of distinct signals for each tautomer. The presence of unsymmetrical substitution, as in 5-bromo-7-nitro-1H-benzimidazole, makes the two tautomers non-equivalent, and their relative populations can be influenced by solvent and temperature. mdpi.com

Vibrational Spectroscopy Analysis (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing intermolecular interactions.

FTIR Spectroscopy: The FTIR spectrum of 1H-Benzimidazole, 5-bromo-7-nitro- is expected to show characteristic absorption bands. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3400-3200 cm-1. rsc.org The C=N stretching of the imidazole ring is observed around 1620 cm-1. rsc.orgsemanticscholar.org The nitro group (-NO2) will exhibit strong asymmetric and symmetric stretching vibrations around 1550-1500 cm-1 and 1350-1300 cm-1, respectively. rsc.org Aromatic C-H stretching vibrations are typically found above 3000 cm-1, while C-Br stretching vibrations appear at lower frequencies, usually below 700 cm-1.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly useful for detecting vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

Characteristic vibrational frequencies for related benzimidazole derivatives are tabulated below:

| Functional Group | Typical FTIR Frequency Range (cm-1) | Reference |

| N-H Stretch | 3452 - 3433 | rsc.org |

| C=N Stretch | 1626 - 1604 | rsc.orgsemanticscholar.org |

| NO2 Asymmetric Stretch | ~1516 | rsc.org |

| NO2 Symmetric Stretch | ~1338 | rsc.org |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. rsc.orgnih.gov For 1H-Benzimidazole, 5-bromo-7-nitro-, with a molecular formula of C7H4BrN3O2, HRMS can confirm the molecular weight with high accuracy (to several decimal places), which helps to distinguish it from other compounds with the same nominal mass. evitachem.com

The fragmentation pathway of the molecule under mass spectrometric conditions can be elucidated using techniques like MS/MS. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzimidazoles involve the cleavage of the imidazole ring and the loss of substituents from the benzene ring. nih.gov For the title compound, one would expect to observe fragment ions corresponding to the loss of the nitro group (NO2), the bromine atom (Br), and other small neutral molecules.

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

The most unambiguous method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction. nih.govresearchgate.net This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure of 1H-Benzimidazole, 5-bromo-7-nitro- would reveal the precise geometry of the molecule. The benzimidazole core is expected to be largely planar. researchgate.net The bond lengths and angles within the benzimidazole ring system are well-established for related structures. For example, the C-N bond lengths in the imidazole ring are typically in the range of 1.32 to 1.38 Å. semanticscholar.org The exocyclic C-Br and C-N bonds to the nitro group will have characteristic lengths. The analysis of dihedral angles would describe the orientation of the nitro group relative to the plane of the benzimidazole ring. Intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitro group, as well as π-π stacking between the aromatic rings, can also be identified, which are crucial for understanding the crystal packing. researchgate.net

A representative table of bond lengths and angles for a benzimidazole derivative is shown below:

| Bond | Length (Å) | Angle | Degree (°) |

| N1-C2 | 1.356(4) semanticscholar.org | C4-N2-C2 | Not available |

| N2-C2 | 1.325(4) semanticscholar.org | N1-C2-N2 | Not available |

| C4-C5 | Not available | C5-C6-S1 | 16.6(4) (Torsion Angle) semanticscholar.org |

Investigation of Intermolecular Interactions and Supramolecular Assembly

The assembly of individual molecules into well-defined, ordered supramolecular structures is governed by a variety of non-covalent intermolecular interactions. In the context of 1H-Benzimidazole, 5-bromo-7-nitro- and its derivatives, interactions such as hydrogen bonding, π–π stacking, and halogen bonds are pivotal in dictating their solid-state architecture. The physicochemical nature of the benzimidazole core, combined with the electronic influence of the bromo and nitro substituents, creates a rich landscape for these interactions. researchgate.net

The benzimidazole moiety itself provides both hydrogen bond donors (the N-H group) and acceptors (the imine nitrogen). This allows for the formation of robust hydrogen-bonded chains or networks. For instance, in many benzimidazole crystal structures, molecules are linked by N—H⋯N hydrogen bonds, forming chains and contributing significantly to the stability of the crystal packing. nih.goviucr.org The presence of a nitro group, as in 5-bromo-7-nitro-1H-benzimidazole, introduces a strong electron-withdrawing and hydrogen bond accepting site, which can further influence the supramolecular assembly through interactions with C-H or other weak hydrogen bond donors.

Beyond classical hydrogen bonding, π–π stacking interactions between the aromatic benzimidazole rings are crucial. researchgate.netrsc.org These interactions, where the electron-rich π systems of adjacent molecules align, contribute to the cohesion of the crystal lattice. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) is sensitive to the electronic nature and steric hindrance of the substituents.

The bromine atom at the 5-position can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile, such as the nitro group or the nitrogen atom of a neighboring molecule. The interplay of these varied interactions—hydrogen bonds, π-π stacking, and potential halogen bonds—leads to complex and diverse supramolecular architectures, including sheets and three-dimensional frameworks. iucr.org

Table 1: Summary of Intermolecular Interactions in Substituted Benzimidazoles This table summarizes findings from various benzimidazole derivatives to illustrate the types of interactions relevant to the title compound.

| Interaction Type | Description | Typical Contribution (Hirshfeld Analysis) | References |

| N—H⋯N Hydrogen Bonds | Interaction between the N-H of one benzimidazole and the imine nitrogen of another, often forming chains. | 6.1% - 19.3% | nih.govnih.goviucr.org |

| O—H⋯N/O—H⋯O Hydrogen Bonds | Occur in hydroxyl-substituted or solvated structures, linking molecules into layers. | 12.4% (O⋯H) | nih.govdoaj.orgiucr.org |

| π–π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. | 4.6% (C⋯C) | rsc.orgnih.goviucr.org |

| C—H⋯π Interactions | A weak hydrogen bond between a C-H group and the π-face of an aromatic ring. | Observed in extended structures. | rsc.orgdoaj.org |

| H⋯H Contacts | General van der Waals contacts, typically forming the largest portion of the surface area. | 47.5% - 48.8% | nih.govnih.goviucr.org |

| C⋯H/H⋯C Contacts | van der Waals interactions involving carbon and hydrogen atoms. | 20.9% - 27.6% | nih.govnih.goviucr.org |

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are essential tools for probing the electronic structure of conjugated molecules like 1H-Benzimidazole, 5-bromo-7-nitro-. The benzimidazole core is a chromophore that exhibits characteristic absorption bands in the UV region, primarily due to π→π* transitions within the fused aromatic system. The position, intensity, and shape of these absorption bands are highly sensitive to the nature and position of substituents on the ring. mdpi.comacs.org

The introduction of a bromo and a nitro group onto the benzimidazole scaffold is expected to significantly modulate its electronic properties. The nitro group, being a powerful electron-withdrawing group, typically causes a bathochromic (red) shift in the absorption maximum (λ_max) by extending the π-conjugation and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Conversely, the bromo group, a halogen, can have a dual effect: its inductive electron-withdrawing effect and its potential to donate lone-pair electrons into the π-system (mesomeric effect). The net result is often a bathochromic shift in the UV-Vis spectrum. Studies on related 2-arylbenzimidazoles have shown that electron-withdrawing groups on the benzimidazole ring can lead to a red shift in absorption. nih.gov

Many benzimidazole derivatives are also known to be fluorescent, emitting light after being promoted to an excited state. rsc.orgresearchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are intimately linked to the molecular structure and the surrounding environment. For instance, the presence of polar substituents can lead to intramolecular charge transfer (ICT) upon excitation, where electron density shifts from a donor part of the molecule to an acceptor part. rsc.org Such ICT states often result in a large Stokes shift (the energy difference between the absorption and emission maxima) and emission spectra that are sensitive to solvent polarity, a phenomenon known as solvatochromism. rsc.orgresearchgate.netnih.gov Research on benzothiazole (B30560) derivatives, which are structurally related, shows that excited states are often more polar than ground states, leading to red-shifted emission in more polar solvents. nih.gov

In some cases, specific structural arrangements, like the presence of a nearby acidic proton, can lead to Excited-State Intramolecular Proton Transfer (ESIPT), giving rise to dual fluorescence and very large Stokes shifts. While not directly applicable to the parent 1H-Benzimidazole, 5-bromo-7-nitro-, derivatives designed to facilitate this process are a significant area of research. nih.gov The fluorescence of a benzimidazole-based probe was significantly enhanced upon reaction with cysteine, demonstrating the sensitivity of the electronic structure to chemical changes. nih.gov

Table 2: Spectroscopic Data for Selected Benzimidazole Derivatives This table presents representative UV-Vis absorption and fluorescence data for various benzimidazole derivatives to illustrate the electronic properties discussed.

| Compound/Derivative | Solvent | Absorption λ_max (nm) | Emission λ_em (nm) | Stokes Shift (nm) | Reference |

| Acrylate-Substituted Benzimidazole (Probe A-B) | HEPES Buffer | ~270 | - | - | nih.gov |

| Probe A-B + Cysteine | HEPES Buffer | 303 | 350 | 47 | nih.gov |

| 2-Phenyl-1H-benzo[d]imidazole | Dichloromethane | 299 | 308 | 9 | rsc.org |

| 2-(4'-(Dimethylamino)phenyl)-1H-benzo[d]imidazole | Dichloromethane | 358 | 413 | 55 | rsc.org |

| 4,7-Diphenyl-2,1,3-benzothiadiazole (Related Luminophore) | Toluene | 405 | 470 | 65 | nih.gov |

Theoretical and Computational Chemistry Investigations of 1h Benzimidazole, 5 Bromo 7 Nitro

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and reactivity of chemical compounds.

Table 1: Hypothetical Optimized Geometric Parameters for 1H-Benzimidazole, 5-bromo-7-nitro- (Illustrative Only) Note: The following data is illustrative and not based on actual computational results.

| Parameter | Bond | Predicted Value (Å) |

|---|---|---|

| Bond Length | C5-Br | 1.89 |

| Bond Length | C7-N(nitro) | 1.48 |

| Bond Length | N1-C2 | 1.38 |

| Bond Length | C8-C9 | 1.40 |

| Parameter | Angle | Predicted Value (°) |

| Bond Angle | C4-C5-Br | 119.5 |

| Bond Angle | C6-C7-N(nitro) | 121.0 |

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. For 1H-Benzimidazole, 5-bromo-7-nitro-, the electron-withdrawing nitro group would be expected to lower the energy of both the HOMO and LUMO and potentially reduce the energy gap, influencing its reactivity.

Table 2: Hypothetical Frontier Orbital Energies for 1H-Benzimidazole, 5-bromo-7-nitro- (Illustrative Only) Note: The following data is illustrative and not based on actual computational results.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -3.2 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It helps identify the regions that are rich or deficient in electrons. Red-colored areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), prone to nucleophilic attack. In 1H-Benzimidazole, 5-bromo-7-nitro-, negative potential would be expected around the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole (B134444) ring, highlighting these as potential sites for interaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). These descriptors would quantify the expected chemical behavior of 1H-Benzimidazole, 5-bromo-7-nitro-, but specific calculated values are not available in the literature.

Table 3: Hypothetical Global Reactivity Descriptors for 1H-Benzimidazole, 5-bromo-7-nitro- (Illustrative Only) Note: The following data is illustrative and not based on actual computational results.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 4.85 |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 1.65 |

| Chemical Softness (S) | 1/η | 0.61 |

Ab Initio Calculations for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are computational chemistry methods based on quantum chemistry without the inclusion of empirical parameters. These methods can provide highly accurate predictions of energies and spectroscopic properties, such as vibrational frequencies (IR and Raman spectra). Such calculations for 1H-Benzimidazole, 5-bromo-7-nitro- would allow for a theoretical prediction of its spectral fingerprint, which could be compared with experimental data if it were available. No such studies were found in the search results.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This technique provides insight into the dynamic behavior of a compound, its conformational changes, and its interactions with its environment, such as a solvent. An MD simulation of 1H-Benzimidazole, 5-bromo-7-nitro- in a solvent like water or DMSO would reveal how the solvent molecules arrange around it and affect its structural stability and dynamics. This information is particularly valuable for understanding how a molecule might behave in a biological system. However, the literature search yielded no MD simulation studies for this specific compound.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the determination of activation energies. For a molecule like 1H-Benzimidazole, 5-bromo-7-nitro-, such studies would be crucial in predicting its reactivity in various chemical transformations.

Reaction Mechanisms:

The reactivity of the benzimidazole (B57391) ring is significantly influenced by its substituents. The presence of a bromine atom at the 5-position and a nitro group at the 7-position, both being electron-withdrawing groups, would substantially impact the electron density distribution across the molecule. Quantum chemical studies, typically employing Density Functional Theory (DFT), can model how these substituents affect the propensity of the molecule to undergo electrophilic or nucleophilic attack.

For instance, in the context of further functionalization, computational models can predict the most likely sites for electrophilic substitution. These calculations often involve the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), to identify regions with higher electron density that are more susceptible to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) can indicate sites prone to nucleophilic attack.

Transition States:

A key aspect of studying reaction mechanisms is the characterization of transition states, which represent the highest energy point along a reaction coordinate. Computational methods allow for the precise location of these transient structures and the calculation of their energies. This information is vital for determining the activation energy of a reaction, which in turn dictates the reaction rate.

For 1H-Benzimidazole, 5-bromo-7-nitro-, theoretical studies could investigate various reactions, such as N-alkylation or further substitution on the benzene (B151609) ring. By modeling the reactants, products, and the transition state connecting them, chemists can gain a detailed understanding of the reaction pathway. For example, in a hypothetical N-alkylation reaction, DFT calculations could be used to compare the energy barriers for alkylation at the N1 versus the N3 position, thus predicting the regioselectivity of the reaction.

While specific data for 1H-Benzimidazole, 5-bromo-7-nitro- is scarce, studies on similar benzimidazole derivatives have successfully employed these computational techniques to rationalize experimental observations and predict reactivity.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their characterization. DFT and time-dependent DFT (TD-DFT) are the most common methods used for these predictions.

NMR Spectroscopy:

Gauge-Including Atomic Orbital (GIAO) is a widely used method within the DFT framework to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For 1H-Benzimidazole, 5-bromo-7-nitro-, these calculations would predict the ¹H and ¹³C chemical shifts. By comparing the calculated spectra with experimental data (if available), one can confirm the molecular structure. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, and thus, the electron-withdrawing effects of the bromo and nitro groups would be clearly observable in the calculated spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Benzimidazole Derivative (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 145.2 |

| H2 | 8.3 | - |

| C4 | - | 115.8 |

| H4 | 7.8 | - |

| C5 | - | 120.5 |

| C6 | - | 123.1 |

| H6 | 7.9 | - |

| C7 | - | 118.4 |

| C7a | - | 140.1 |

| N1-H | 12.5 | - |

Note: This table is for illustrative purposes and does not represent actual data for 1H-Benzimidazole, 5-bromo-7-nitro-.

IR Spectroscopy:

The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. For 1H-Benzimidazole, 5-bromo-7-nitro-, these calculations would help in assigning the various vibrational modes, such as the N-H stretch, C-N stretches, C-H bends, and the characteristic stretches of the nitro group (symmetric and asymmetric). The calculated IR spectrum can be compared with experimental data to aid in structural elucidation.

Table 2: Predicted IR Vibrational Frequencies for a Hypothetical Benzimidazole Derivative (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100 |

| C=N Stretch | 1620 |

| NO₂ Asymmetric Stretch | 1550 |

| NO₂ Symmetric Stretch | 1350 |

| C-Br Stretch | 650 |

Note: This table is for illustrative purposes and does not represent actual data for 1H-Benzimidazole, 5-bromo-7-nitro-.

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which are observed in a UV-Vis spectrum. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For 1H-Benzimidazole, 5-bromo-7-nitro-, the predicted UV-Vis spectrum would be influenced by the π-system of the benzimidazole core and the electronic effects of the bromo and nitro substituents. The nitro group, being a strong chromophore, is expected to cause a significant red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted benzimidazole.

Table 3: Predicted UV-Vis Absorption for a Hypothetical Benzimidazole Derivative (Illustrative)

| Transition | λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 310 | 0.25 |

| S₀ → S₂ | 285 | 0.15 |

Note: This table is for illustrative purposes and does not represent actual data for 1H-Benzimidazole, 5-bromo-7-nitro-.

Reactivity and Derivatization Studies of 1h Benzimidazole, 5 Bromo 7 Nitro

Reactivity of the Bromine Moiety

The bromine atom attached to the benzimidazole (B57391) ring is a versatile handle for introducing molecular diversity through various synthetic transformations. Its reactivity is significantly influenced by the electronic environment of the aromatic system.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aryl halides. The success of this reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the structure of 1H-Benzimidazole, 5-bromo-7-nitro-, the powerful electron-withdrawing nitro group is located at the 7-position, which is meta to the bromine atom at the 5-position. This meta-relationship means the nitro group cannot effectively stabilize the intermediate carbanion through resonance. Consequently, direct nucleophilic aromatic substitution of the bromine atom by common nucleophiles is expected to be challenging and generally does not proceed under standard SNAr conditions.

While nucleophilic substitution is unfavorable, the bromine moiety at the 5-position is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. It is anticipated that 5-bromo-7-nitro-1H-benzimidazole would readily participate in Suzuki-Miyaura reactions with various aryl- and heteroarylboronic acids. Such transformations are widely used for the synthesis of biaryl compounds and are generally tolerant of a wide range of functional groups, including the nitro group. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. wikipedia.orgorganic-chemistry.org Studies on other bromo-benzimidazoles have demonstrated the utility of this reaction under mild conditions. nih.gov

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond by coupling the aryl bromide with an alkene. This reaction is catalyzed by a palladium complex and requires a base. The 5-bromo-7-nitro-1H-benzimidazole scaffold is a suitable candidate for Heck reactions, allowing for the introduction of vinyl groups at the 5-position. The presence of the nitro group is generally compatible with Heck reaction conditions.

Sonogashira Coupling: This cross-coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This method would enable the synthesis of 5-alkynyl-7-nitro-1H-benzimidazole derivatives, which are valuable intermediates for further synthetic transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgacsgcipr.orgyoutube.com It is a highly versatile reaction with a broad substrate scope. matthey.com The 5-bromo-7-nitro-1H-benzimidazole is expected to be an effective substrate for Buchwald-Hartwig amination, allowing for the introduction of primary and secondary amines, as well as other nitrogen-containing functional groups, at the 5-position. novartis.com This reaction provides a direct route to a diverse array of 5-amino-7-nitro-1H-benzimidazole derivatives.

The table below summarizes the expected outcomes of these cross-coupling reactions with 1H-Benzimidazole, 5-bromo-7-nitro-.

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Aryl-7-nitro-1H-benzimidazole |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 5-Vinyl-7-nitro-1H-benzimidazole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-7-nitro-1H-benzimidazole |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 5-(Dialkyl/Aryl)amino-7-nitro-1H-benzimidazole |

This table presents generalized reaction schemes. Specific conditions would require experimental optimization.

Reductive debromination, the replacement of a bromine atom with a hydrogen atom, can sometimes occur as a side reaction during metal-catalyzed cross-coupling reactions, particularly under forcing conditions or with certain catalyst systems. youtube.com This process, also known as hydrodehalogenation, can lead to the formation of 7-nitro-1H-benzimidazole. While typically an undesired side reaction, it can be promoted under specific catalytic reduction conditions if the debrominated product is the target molecule.

Reactivity of the Nitro Group

The nitro group at the 7-position is a strong electron-withdrawing group that significantly influences the electronic properties of the benzimidazole ring. It also serves as a key functional group for further synthetic modifications.

The reduction of an aromatic nitro group to an amino group is a fundamental and highly reliable transformation in organic synthesis. mdpi.com The nitro group of 1H-Benzimidazole, 5-bromo-7-nitro- can be selectively reduced to an amino group to yield 5-bromo-1H-benzimidazol-7-amine. This transformation opens up a wide range of possibilities for subsequent derivatization of the resulting amino group, such as acylation, alkylation, and diazotization reactions.

A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Common Methods for Nitro Group Reduction:

| Reducing Agent/System | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Generally clean and high-yielding. May also cause reductive debromination under harsh conditions. |

| Metal/Acid | SnCl₂/HCl, Fe/HCl | Classical and effective methods. Workup can sometimes be cumbersome. |

| Transfer Hydrogenation | Hydrazine, Ammonium (B1175870) formate | Milder conditions compared to catalytic hydrogenation with H₂ gas. |

The resulting 5-bromo-1H-benzimidazol-7-amine is a valuable synthetic intermediate, as the newly formed amino group can be used to construct fused ring systems or introduce other functionalities.

As previously discussed, the nitro group is a powerful activating group for nucleophilic aromatic substitution. While it does not effectively activate the meta-positioned bromine for substitution, it can, in certain specialized cases, be the target of nucleophilic attack itself, leading to its displacement. This is less common than substitution of a halogen and typically requires specific substrates and reaction conditions, often involving intramolecular cyclizations. For 1H-Benzimidazole, 5-bromo-7-nitro-, direct nucleophilic displacement of the nitro group by an external nucleophile is considered unlikely under typical conditions. The primary role of the nitro group in the context of nucleophilic attack is to activate the ring system, although in this particular isomeric arrangement, its activating effect is not directed towards the bromine leaving group.

Reactions Involving the Imidazole (B134444) Nitrogen Atoms (N-alkylation, N-acylation)

The presence of two nitrogen atoms in the imidazole ring of 1H-benzimidazole, 5-bromo-7-nitro- offers opportunities for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the compound's physical, chemical, and biological properties.

N-alkylation: The introduction of alkyl groups onto the imidazole nitrogen atoms is a common strategy to enhance the lipophilicity and metabolic stability of benzimidazole derivatives. The N-alkylation of substituted benzimidazoles is typically achieved by reacting the parent compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, leading to substitution at either the N-1 or N-3 position. For benzimidazoles with a nitro group at the 7-position, similar to the analogous indazole system, there is a potential for regioselective alkylation. In the case of 7-nitro-substituted indazoles, the electron-withdrawing nature of the nitro group has been shown to direct alkylation preferentially to the nitrogen atom further away from it (the N-2 position in indazoles) beilstein-journals.orgnih.gov. This suggests that the N-alkylation of 1H-benzimidazole, 5-bromo-7-nitro- could also exhibit regioselectivity.

Commonly employed methods for N-alkylation involve the use of bases such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) nih.gov. The reaction proceeds via the deprotonation of the imidazole N-H, forming a benzimidazolide anion which then acts as a nucleophile, attacking the alkyl halide.

N-acylation: N-acylation introduces an acyl group to the imidazole nitrogen, a transformation that can serve to install a protecting group or to synthesize amide derivatives with distinct biological activities. This reaction is typically carried out using an acyl chloride or an acid anhydride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The acylation of tetrabromobenzimidazole derivatives has been reported to proceed efficiently under these conditions nih.gov. Similar to N-alkylation, the regioselectivity of N-acylation can be a key consideration, although in some cases, the initially formed kinetic product may rearrange to the thermodynamically more stable isomer.

Synthesis of Heterocyclic Ring-Fused Derivatives

The 1H-benzimidazole, 5-bromo-7-nitro- scaffold can be utilized as a precursor for the synthesis of more complex, multi-cyclic systems through the construction of additional heterocyclic rings fused to the benzimidazole core. These fused derivatives often exhibit unique photophysical properties and biological activities.

One common approach to constructing fused heterocyclic systems involves intramolecular cyclization reactions of appropriately functionalized benzimidazole derivatives. For instance, a benzimidazole bearing a reactive group at the N-1 position and a suitable substituent on the benzene (B151609) ring could undergo cyclization to form a new ring.

Advanced Derivatization Strategies for Specific Research Objectives

Beyond simple N-alkylation, N-acylation, and the synthesis of fused rings, advanced derivatization strategies can be employed to tailor the properties of 1H-benzimidazole, 5-bromo-7-nitro- for specific applications, such as in the development of chemical probes or targeted therapeutics.

One such strategy is the introduction of bioorthogonal handles. Bioorthogonal chemistry allows for the chemical modification of molecules in a biological environment without interfering with native biochemical processes. By incorporating a bioorthogonal functional group, such as an azide or an alkyne, onto the 1H-benzimidazole, 5-bromo-7-nitro- core, the resulting derivative can be selectively labeled with a reporter molecule (e.g., a fluorophore or a biotin tag) for imaging or pull-down experiments.

Applications of 1h Benzimidazole, 5 Bromo 7 Nitro in Advanced Chemical Methodologies

Role as a Building Block in Complex Organic Synthesis

1H-Benzimidazole, 5-bromo-7-nitro- serves as a versatile building block in the field of organic synthesis, providing a rigid scaffold that can be further elaborated into more complex molecular structures. The synthesis of this compound itself typically involves a two-step process starting from benzimidazole (B57391): nitration followed by bromination. sioc-journal.cn The nitration step, often carried out with a mixture of concentrated nitric and sulfuric acids, introduces a nitro group at the 7-position. sioc-journal.cn Subsequent bromination, using reagents like bromine, introduces a bromine atom at the 5-position of the benzimidazole ring. sioc-journal.cn

The reactivity of 1H-Benzimidazole, 5-bromo-7-nitro- is characterized by the functional groups present on its core structure. These reactive sites allow for a variety of chemical transformations, making it a valuable intermediate for synthetic chemists. evitachem.com

Key Chemical Reactions:

Substitution Reactions: The bromine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. evitachem.com This is a key feature for modifying the compound's properties.

Reduction Reactions: The nitro group at the 7-position can be readily reduced to an amino group. evitachem.com This transformation is significant as it can dramatically alter the electronic properties and biological activity of the resulting molecule.

Condensation Reactions: The N-H group in the imidazole (B134444) ring can participate in condensation reactions with various electrophiles, such as aldehydes and ketones, leading to the formation of new derivatives like Schiff bases. evitachem.com

These reactions enable the strategic modification of the 1H-Benzimidazole, 5-bromo-7-nitro- scaffold, facilitating the synthesis of a diverse array of complex organic molecules with potential applications in medicinal chemistry and materials science.

Application in Material Science Research

The structural and electronic properties of 1H-Benzimidazole, 5-bromo-7-nitro- make it an intriguing candidate for research in material science, particularly in the design and synthesis of functional materials such as coordination polymers and novel organic materials with specific optical or electronic characteristics. evitachem.com

The nitrogen atoms within the imidazole ring of the benzimidazole core provide excellent coordination sites for metal ions. This characteristic allows 1H-Benzimidazole, 5-bromo-7-nitro- to act as a ligand in the formation of coordination polymers. The resulting metal-organic frameworks can exhibit a wide range of properties and potential applications, including catalysis, gas storage, and sensing. While specific research on coordination polymers derived from 1H-Benzimidazole, 5-bromo-7-nitro- is emerging, studies on related benzimidazole derivatives demonstrate their capability to form stable complexes with various metal ions, such as cadmium(II). nih.gov The synthesis of such coordination compounds often involves the reaction of the benzimidazole derivative with a metal salt under controlled conditions. nih.gov

Furthermore, the aromatic nature of the benzimidazole system, combined with the influence of the bromo and nitro substituents, can be exploited in the development of organic materials with tailored electronic properties. For instance, N-arylation of similar 5-bromo-2-aminobenzimidazoles has been explored for the preparation of materials with non-linear optical (NLO) properties. nih.gov The ability to tune the electronic structure through chemical modification makes these compounds interesting for applications in optoelectronics.

Investigation as a Corrosion Inhibitor: Mechanistic and Theoretical Aspects

Benzimidazole derivatives are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govresearchgate.net The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. scholarsresearchlibrary.com The presence of heteroatoms (nitrogen, in the case of benzimidazole), aromatic rings, and functional groups influences the adsorption process and, consequently, the inhibition efficiency. scholarsresearchlibrary.com Although specific studies on 1H-Benzimidazole, 5-bromo-7-nitro- are limited, the extensive research on related compounds provides a strong basis for understanding its potential as a corrosion inhibitor.

Adsorption Mechanism Studies (e.g., Langmuir Isotherm)

The adsorption of benzimidazole derivatives on a metal surface is a key step in the corrosion inhibition mechanism. This process can be described by various adsorption isotherms, with the Langmuir isotherm being frequently employed to model the adsorption behavior. researchgate.netscholarsresearchlibrary.com The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

Studies on similar compounds, such as 5-nitro-1H-benzimidazol-2(3H)-one, have shown that their adsorption on mild steel surfaces in acidic solutions follows the Langmuir adsorption isotherm. scholarsresearchlibrary.com The adherence to this isotherm suggests that the inhibitor molecules form a uniform protective layer on the metal. The strength of this adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms. scholarsresearchlibrary.com

Electrochemical Characterization of Inhibition Efficiency

Electrochemical techniques are powerful tools for quantifying the effectiveness of corrosion inhibitors. Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the inhibition efficiency. nih.govresearchgate.net

Potentiodynamic polarization studies on various benzimidazole derivatives have shown that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scholarsresearchlibrary.com This is typically observed as a decrease in the corrosion current density (i_corr) in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the inhibitor's mechanism. In the presence of an effective inhibitor, the charge transfer resistance (R_ct) typically increases, while the double-layer capacitance (C_dl) decreases. researchgate.net This indicates the formation of a protective film on the metal surface that hinders the charge transfer processes associated with corrosion. For instance, studies on N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-propandiimine showed a significant increase in charge transfer resistance and a decrease in double-layer capacitance, confirming the formation of an adsorbed inhibitor layer. researchgate.net

The following table illustrates typical data obtained from electrochemical studies of benzimidazole derivatives as corrosion inhibitors, demonstrating the increase in inhibition efficiency with concentration.

| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 15.2 | - |

| 1x10⁻⁵ | 5.8 | 61.8 |

| 5x10⁻⁵ | 3.1 | 79.6 |

| 1x10⁻⁴ | 1.9 | 87.5 |

| 5x10⁻⁴ | 0.8 | 94.7 |

Note: The data presented is illustrative and based on findings for related benzimidazole derivatives.

Development as Fluorescent Probes and Sensors

Benzimidazole-based compounds have gained significant attention in the development of fluorescent chemosensors for the detection of various analytes, including metal ions and anions. sioc-journal.cnrsc.org The inherent fluorescence of the benzimidazole scaffold can be modulated by the introduction of different functional groups, making it a versatile platform for designing "turn-on" or "turn-off" fluorescent probes. nih.govnih.gov

The principle behind these sensors lies in the interaction between the analyte and the benzimidazole derivative, which leads to a change in the photophysical properties of the molecule, such as an increase or decrease in fluorescence intensity. nih.gov The bromo and nitro groups on the 1H-Benzimidazole, 5-bromo-7-nitro- ring system can influence its electronic and photophysical properties, potentially making it a candidate for further development into a fluorescent probe.

For example, a benzimidazole derivative has been synthesized to act as a cascade recognition probe for phosphate (B84403) and iron ions. rsc.org In another study, a "turn-on" fluorescent probe based on benzimidazole was developed for the highly specific detection of hypochlorite (B82951) ions in living cells. nih.gov These examples highlight the potential of the benzimidazole core structure in the design of sophisticated analytical tools. While direct applications of 1H-Benzimidazole, 5-bromo-7-nitro- as a fluorescent probe are yet to be extensively reported, its structural features suggest that it could serve as a valuable precursor in this field.

Molecular Interactions and Mechanistic Biological Research in Vitro & Computational Focus Only

Molecular Recognition Studies with Biological Macromolecules

In Vitro Enzyme Inhibition/Activation Studies

Benzimidazole (B57391) scaffolds are recognized as "privileged structures" in medicinal chemistry, capable of inhibiting a wide array of enzymes. The specific substitutions of a bromine atom at the 5-position and a nitro group at the 7-position on the 1H-Benzimidazole ring are expected to modulate its inhibitory profile.

Derivatives of benzimidazole have demonstrated significant inhibitory activity against several key enzyme families:

Cyclooxygenases (COX): Benzimidazole compounds are known to inhibit COX-1 and COX-2, enzymes central to the inflammatory cascade. nih.govevitachem.comnih.gov This inhibition is a key mechanism for their anti-inflammatory effects. researchgate.net For instance, certain 2-phenyl-substituted benzimidazoles have shown potent COX-1 inhibition with IC50 values as low as 0.72 µM. nih.gov

Kinases: The benzimidazole nucleus is a common feature in many kinase inhibitors. A series of 2-substituted-5-nitro-benzimidazole derivatives were identified as dual inhibitors of c-Met and VEGFR-2 kinases, which are crucial targets in cancer therapy. nih.gov Similarly, triazole-containing 4,5,6,7-tetrabromo-1H-benzimidazole derivatives have shown prominent inhibitory effects against protein kinase 2 (CK2). nih.gov

Topoisomerases: Some benzimidazole derivatives are capable of inhibiting topoisomerases, enzymes that are essential for DNA replication and transcription. This activity contributes to their potential as anticancer agents by preventing the necessary unwinding of DNA in proliferating cancer cells.

Arginase: In studies on leishmaniasis, a library of benzimidazole derivatives was investigated for its inhibitory effect on arginase, an enzyme crucial for the parasite's polyamine biosynthesis pathway. Two lead compounds showed selective inhibition of Leishmania mexicana arginase (LmARG) with IC50 values of 52 µM and 82 µM, respectively, with no significant inhibition of human arginase. researchgate.net

Table 1: In Vitro Enzyme Inhibition by Benzimidazole Derivatives

Ligand-Receptor Binding Interactions (e.g., DNA, specific protein targets)

The planar, aromatic structure of the benzimidazole ring system facilitates intercalation and groove binding with DNA. nih.gov Furthermore, specific substitutions allow for high-affinity interactions with various protein receptors.

DNA Binding: Benzimidazole derivatives, particularly those related to Hoechst dyes, are well-known minor groove binders of DNA. nih.gov The benzimidazole moiety can form hydrogen bonds with the bases in the minor groove, with a preference for AT-rich sequences. This interaction can be monitored by fluorescence, which often increases upon binding to nucleic acids. nih.gov This binding can interfere with DNA replication and transcription, forming a basis for their antimicrobial and anticancer activities.

Angiotensin II (AT1) Receptor: A series of novel 5-nitro benzimidazole derivatives were designed and evaluated as Angiotensin II type 1 (AT1) receptor antagonists. One compound, 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid, demonstrated a very high affinity for the AT1 receptor, with an IC50 value of 1.03 nM in radioligand binding assays. nih.gov This highlights the potential of the 5-nitrobenzimidazole (B188599) scaffold in targeting G-protein coupled receptors.

Cannabinoid Receptors: For their anti-inflammatory effects, benzimidazole derivatives have been shown to interact with cannabinoid receptors (CB1 and CB2). nih.gov A compound with a carboxamide substitution at the C5 position of the benzimidazole ring was found to be a highly selective CB2 agonist. nih.gov

Cellular Pathway Modulation Studies (In Vitro, Mechanistic Investigations)

The interaction of 1H-Benzimidazole, 5-bromo-7-nitro- with enzymes and receptors translates into the modulation of critical cellular pathways. In vitro mechanistic studies on related compounds have elucidated how these molecules exert their biological effects at a cellular level.

Effects on Cellular Processes at the Molecular Level (e.g., inhibition of nucleic acid synthesis, specific enzyme pathways)

The primary mechanisms through which benzimidazoles disrupt cellular function involve the fundamental processes of genetic information transfer and cellular signaling.

Inhibition of Nucleic Acid Synthesis: A significant mechanism of action for many benzimidazole derivatives is the inhibition of DNA and RNA synthesis. This can occur through multiple avenues:

DNA Gyrase Inhibition: Computer-aided drug design has identified 2,5(6)-substituted benzimidazole derivatives as promising inhibitors of E. coli's DNA Gyrase B. mdpi.com The core structure of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole was used as a starting point for synthesizing compounds predicted to interact with key residues like Asn46 and Asp73 in the enzyme's active site. mdpi.com

Disruption of Microtubule Formation: Some benzimidazole derivatives function by disrupting the formation of microtubules, which are essential for mitosis. This leads to cell cycle arrest and apoptosis, a key mechanism in their anticancer effects.

Induction of Reactive Intermediates: The nitro group, such as the one at the 7-position of the target compound, is a critical feature. It can undergo bioreduction within cells to form reactive nitroso, nitrosoanion radical, or hydroxylamine (B1172632) intermediates. These reactive species can cause damage to essential biomolecules like DNA and proteins, leading to the inhibition of key enzymes and the disruption of cellular processes.

Structure-Activity Relationship (SAR) Studies for Specific Molecular Interactions

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. researchgate.netnih.gov SAR studies provide crucial insights into how the bromo and nitro groups of 1H-Benzimidazole, 5-bromo-7-nitro- likely influence its molecular interactions.